
4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid is a compound that features both an imidazole and a pyrrolidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the imidazole and pyrrolidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole derivatives or the cyclization of amino acids.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Imidazole derivatives: Compounds like histidine and metronidazole.
Pyrrolidine derivatives: Compounds like proline and nicotine.
Comparison: 4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the imidazole and pyrrolidine rings, which can confer distinct chemical and biological properties. Compared to other imidazole or pyrrolidine derivatives, this compound may exhibit enhanced stability, binding affinity, and specificity in its interactions.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(1-ethylimidazol-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-2-13-4-3-12-9(13)7-5-11-6-8(7)10(14)15/h3-4,7-8,11H,2,5-6H2,1H3,(H,14,15) |
InChI Key |
CRLUFJCBPHAPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2CNCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13296022.png)
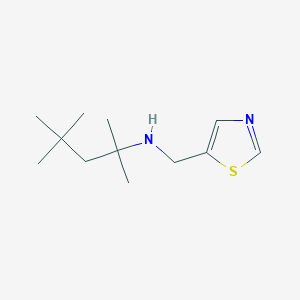

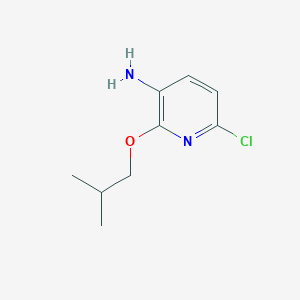

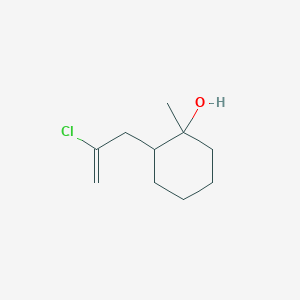
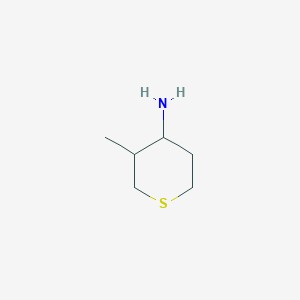
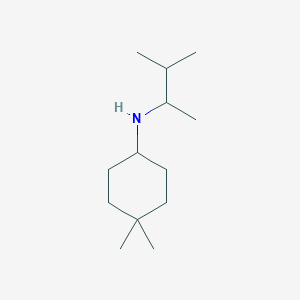
![2-(5-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-4H-1,2,4-triazol-3-yl)ethan-1-amine](/img/structure/B13296080.png)


![2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13296104.png)
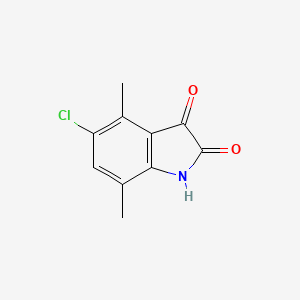
![6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13296112.png)
